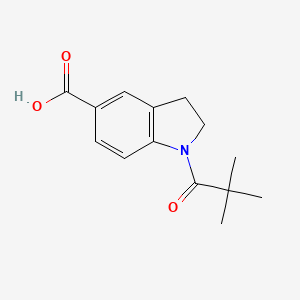
1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indole-5-carboxylic acid
描述
1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indole-5-carboxylic acid is a useful research compound. Its molecular formula is C14H17NO3 and its molecular weight is 247.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
Similar compounds such as dipivefrin, a prodrug of epinephrine, are used in ophthalmic solutions to reduce intraocular pressure in chronic open-angle glaucoma .
Mode of Action
The addition of pivaloyl groups to the epinephrine molecule enhances its lipophilic character and, as a consequence, its penetration into the anterior chamber .
Biochemical Pathways
Related compounds like alcohols can undergo dehydration reactions to generate alkene by heating in the presence of a strong acid, such as sulfuric or phosphoric acid .
Result of Action
For example, certain derivatives of 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester selectively inhibit the proliferation of colon cancer cells .
生物活性
1-(2,2-Dimethylpropanoyl)-2,3-dihydro-1H-indole-5-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the context of antiviral and antimicrobial effects. The indole structure is well-known for its diverse pharmacological properties, making derivatives of this compound valuable in medicinal chemistry.
Chemical Structure
The compound can be represented by the following chemical structure:
This structure features an indole core with a carboxylic acid group and a dimethylpropanoyl substituent that may influence its biological activity.
Biological Activity Overview
Research indicates that compounds containing the indole moiety exhibit various biological activities, including:
- Antiviral Activity : Indole derivatives have been identified as potential inhibitors of HIV-1 integrase, a crucial enzyme in the viral replication cycle. For instance, modifications on the indole core have resulted in compounds with IC50 values indicating strong inhibitory effects against integrase activity .
- Antimicrobial Properties : Indole carboxylic acids have demonstrated antifungal and antibacterial activities. The presence of the carboxylic acid group enhances interaction with microbial targets, leading to effective inhibition .
Antiviral Studies
A study focused on indole-2-carboxylic acid derivatives revealed that specific modifications could significantly enhance antiviral potency. For example, derivatives with halogen substitutions showed improved binding to the active site of integrase, resulting in lower IC50 values (as low as 0.13 μM) compared to parent compounds . The binding analysis indicated that these compounds chelate metal ions essential for integrase function, disrupting viral replication processes.
Antimicrobial Studies
Research on related indole derivatives highlighted their effectiveness against various pathogens. Compounds were tested against standard bacterial strains and fungi, showing promising results in inhibiting growth. The mechanism is believed to involve disruption of cell wall synthesis or interference with metabolic pathways essential for microbial survival .
Case Studies
- Integrase Inhibition : A series of experiments evaluated the effectiveness of various substituted indoles against HIV-1 integrase. The results showed that introducing different functional groups at specific positions on the indole ring could significantly enhance inhibitory activity. For instance, compounds with long-chain substituents at the C3 position exhibited up to 6.5-fold increases in activity compared to simpler structures .
- Microbiological Activity : A computational study assessed the dimerization of 5-halo-1H-indole-2-carboxylic acids and their microbiological activity. The findings suggested that certain structural configurations led to enhanced interactions with microbial targets, resulting in potent antifungal effects .
Table 1: Biological Activity Summary of Indole Derivatives
| Compound | IC50 (μM) | Activity Type |
|---|---|---|
| 1-(2,2-Dimethylpropanoyl)-Indole | 32.37 | HIV-1 Integrase Inhibitor |
| Indole-2-carboxylic acid | 3.11 | HIV-1 Integrase Inhibitor |
| 5-Halo-Indole Derivative | Varies | Antimicrobial |
Table 2: Structural Modifications and Their Effects
| Modification Position | Substituent | Effect on Activity |
|---|---|---|
| C3 | Long-chain alkyl | Increased binding affinity |
| C6 | Halogenated benzene | Enhanced inhibitory effect |
属性
IUPAC Name |
1-(2,2-dimethylpropanoyl)-2,3-dihydroindole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-14(2,3)13(18)15-7-6-9-8-10(12(16)17)4-5-11(9)15/h4-5,8H,6-7H2,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZDFRCKSVHUFMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC2=C1C=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















